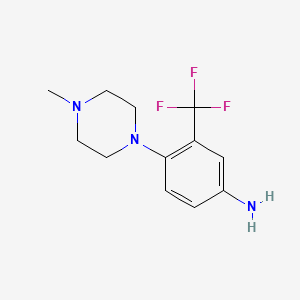

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMSUJUKMYIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424678 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330796-48-0 | |

| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, a key building block in modern medicinal chemistry. This compound serves as a critical intermediate in the development of various therapeutic agents, particularly in oncology and central nervous system (CNS) disorders, owing to its unique structural features.[1] The trifluoromethyl group enhances metabolic stability and binding affinity, while the methylpiperazine moiety improves solubility and target engagement.[1] This document delves into the prevalent synthetic strategies, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and a comparative analysis of the primary routes to empower researchers and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule identifies the arylamine C-N bond connecting the phenyl ring to the piperazine nitrogen as the key disconnection point. This immediately suggests two powerful and widely adopted strategies in contemporary organic synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the displacement of a suitable leaving group on the aromatic ring by the nucleophilic piperazine. The success of this strategy hinges on the electronic nature of the aromatic ring.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern approach that utilizes a palladium catalyst to forge the C-N bond, offering broad substrate scope and functional group tolerance.[2]

The following sections will explore both pathways, culminating in a recommended protocol based on efficiency, scalability, and economic viability.

Figure 1: Retrosynthetic analysis of the target molecule.

Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr pathway is the most common and industrially preferred method for this specific target due to the inherent electronic properties of the precursors. The mechanism proceeds via a two-step addition-elimination sequence, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Mechanistic Principle: Why SNAr Works Here

For an SNAr reaction to be efficient, the aromatic ring must be "activated," meaning it is rendered electron-poor. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group.[5] In our chosen starting material, 4-halo-1-nitro-2-(trifluoromethyl)benzene, we have two powerful EWGs:

-

Nitro Group (-NO₂): Positioned para to the leaving group, it strongly delocalizes the negative charge of the Meisenheimer intermediate through resonance.

-

Trifluoromethyl Group (-CF₃): Positioned ortho to the leaving group, it provides potent inductive electron withdrawal.

This dual activation makes the carbon atom attached to the halogen highly electrophilic and primed for attack by a nucleophile like 1-methylpiperazine.[6]

Figure 2: General mechanism of the S(N)Ar reaction.

Step-by-Step Synthesis via SNAr

Step 1: Synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine

The first step is the coupling of 1-methylpiperazine with an activated aryl halide. While both 4-chloro- and 4-fluoro-1-nitro-2-(trifluoromethyl)benzene are viable starting materials, the fluoro derivative is often preferred. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, often leading to faster reaction rates.[5][7]

-

Reaction: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene + 1-Methylpiperazine → 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine

-

Causality of Conditions:

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

-

Temperature: The reaction typically requires heating (e.g., 80-120 °C) to overcome the activation energy barrier for the formation of the intermediate complex.

-

Step 2: Reduction of the Nitro Intermediate to the Final Product

The final step is the selective reduction of the nitro group to an amine. This transformation must be performed under conditions that do not affect the trifluoromethyl group or the piperazine ring.

-

Reaction: 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine → this compound

-

Causality of Conditions:

-

Methodology: Catalytic hydrogenation is the method of choice for its high efficiency, chemoselectivity, and clean reaction profile, which simplifies product isolation.[8]

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.[9] Raney Nickel is another robust and economical alternative that provides excellent yields.[10]

-

Hydrogen Source: The reaction is conducted under a positive pressure of hydrogen gas (H₂), often using a balloon or a Parr hydrogenation apparatus for pressures above atmospheric.

-

Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they readily dissolve the substrate and facilitate the interaction between the substrate, catalyst, and hydrogen.

-

Pathway II: The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful alternative for constructing C-N bonds, especially when the SNAr pathway is disfavored due to poor ring activation.[2][11]

Mechanistic Principle

This reaction utilizes a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states, to couple an aryl halide (or triflate) with an amine. The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[12]

Application to the Target Synthesis

A plausible Buchwald-Hartwig approach would involve the direct coupling of 1-methylpiperazine with a pre-functionalized aniline, such as 4-bromo-3-(trifluoromethyl)aniline.

-

Reaction: 4-Bromo-3-(trifluoromethyl)aniline + 1-Methylpiperazine → this compound

-

Causality of Conditions:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, RuPhos, BINAP) is essential.[11][13] The ligand choice is critical and often requires empirical screening for optimal results.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[14]

-

Solvent and Atmosphere: The reaction must be conducted in an anhydrous, aprotic solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

-

Comparative Analysis of Synthetic Pathways

| Parameter | SNAr Pathway | Buchwald-Hartwig Pathway |

| Starting Materials | Readily available, inexpensive | Aryl halide may require synthesis; less common |

| Reagents | Stoichiometric base (K₂CO₃) | Catalytic Pd, expensive phosphine ligands |

| Reaction Conditions | High temperature, standard glassware | Strict inert/anhydrous conditions required |

| Number of Steps | Two well-defined, high-yielding steps | Potentially one step, but relies on specific starting material |

| Scalability | Highly scalable, industrially proven | Catalyst cost and removal can be challenging on scale |

| Atom Economy | Good | Excellent (catalytic) |

Detailed Experimental Protocol (SNAr Pathway)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific safety and equipment considerations.

Step 1: 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine

-

Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), DMSO (approx. 5 mL per mmol of aryl fluoride), 1-methylpiperazine (1.2 eq), and powdered potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl fluoride is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. A yellow precipitate should form.

-

Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Purification: Dry the crude solid under vacuum. The product is often of sufficient purity (>95%) for the next step. If necessary, recrystallize from an ethanol/water mixture.

-

Expected Yield: 90-98%

-

Step 2: this compound

-

Reagent Charging: To a hydrogenation vessel (e.g., a heavy-walled flask or a Parr shaker bottle), add the nitro-intermediate from Step 1 (1.0 eq) and methanol (approx. 10 mL per mmol).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 10% by weight) or 10% Pd/C (approx. 5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of hydrogen (50 psi or a balloon) at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC. The reaction is typically complete within 4-24 hours.[10]

-

Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final product as a solid.

-

Expected Yield: 95-100%[10]

-

References

-

Liu, Q., Chang, J. W., Wang, J., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][15]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

-

Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5638-5654. [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

PubChem. (n.d.). Benzene, 4-chloro-1-methyl-2-nitro-. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

All 'Bout Chemistry. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]

-

Vasylieva, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378. [Link]

-

ChemBK. (2024, April 9). Benzene, 4-chloro-1-methyl-2-nitro-. [Link]

-

Laporte, R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 716-721. [Link]

-

MDPI. (2021, August 22). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. [Link]

-

Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups. YouTube. [Link]

- Google Patents. (n.d.).

-

Physics Wallah. (2022, October 17). The IUPAC name for (a) 1-Chloro-2-nitro-4-methyl benzene (b) 1-Chloro-4-methyl-2-nitrobenzene (c).... YouTube. [Link]

Sources

- 1. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. dspace.mit.edu [dspace.mit.edu]

The Strategic Role of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in Kinase Inhibitor Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological significance and application of the chemical moiety, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While this compound itself does not exhibit significant intrinsic biological activity, it serves as a cornerstone scaffold in the synthesis of potent and selective kinase inhibitors. Its strategic incorporation into drug candidates, such as the notable mTOR inhibitor Torin1, highlights its critical role in optimizing pharmacological profiles. This guide will dissect the structure-activity relationships, detail the synthesis and biological evaluation of derivative compounds, and provide field-proven insights into the experimental workflows pivotal for advancing kinase inhibitor research.

Introduction: The Unseen Pillar of Potent Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent kinase inhibitors is paramount. The compound 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has emerged not as a therapeutic agent in its own right, but as a critical architectural component in the design of sophisticated kinase inhibitors. Its primary utility is as a key intermediate, lending advantageous properties to the final active pharmaceutical ingredient (API).[1][2] This guide will illuminate the rationale behind its use, focusing on how its distinct structural features contribute to the overall efficacy and druggability of the resulting inhibitors.

The core value of this aniline derivative lies in the synergistic contribution of its two key functional groups: the trifluoromethyl group and the methylpiperazine moiety. These additions are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at enhancing metabolic stability, binding affinity, and pharmacokinetic (PK) properties.[3][4] We will explore these aspects in detail, using the well-documented mTOR inhibitor, Torin1, as a primary case study.[1][5]

Structure-Activity Relationship: Decoding the Molecular Advantages

The efficacy of kinase inhibitors is profoundly influenced by their three-dimensional interaction with the target protein's active site. The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety provides a foundational structure that is strategically modified to optimize these interactions.

The Trifluoromethyl Group: Enhancing Potency and Stability

The trifluoromethyl (CF3) group is a bioisostere of the methyl group but with significantly different electronic properties. Its inclusion in drug candidates offers several advantages:

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to an increased half-life of the drug in the body.[3][6]

-

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the electronic environment of the entire molecule. This can lead to enhanced binding interactions with the target kinase, including hydrogen bonding and electrostatic interactions.[3][6]

-

Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3] In some cases, trifluoromethyl groups have been shown to be more potent than their nitro equivalents and exhibit improved in vitro metabolic stability.[7]

The Methylpiperazine Moiety: Optimizing Pharmacokinetics

The methylpiperazine group is a common feature in many successful drugs, and its presence in this aniline building block is a deliberate choice to improve the overall pharmacokinetic profile.[4][8]

-

Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which significantly increases the water solubility of the molecule. This is crucial for oral bioavailability and formulation development.[2][8]

-

Target Engagement: The piperazine ring can act as a rigid scaffold to correctly orient other parts of the molecule for optimal binding to the target kinase.[8] In some quinazoline-based EGFR inhibitors, the insertion of a 4-methyl-piperazine-containing residue was found to confer the highest inhibitory activity.[9]

-

Reduced Toxicity: By occupying a specific vector in the molecular design, the piperazine moiety can help to avoid off-target interactions that might lead to toxicity.[2]

Case Study: Synthesis and Activity of Torin1, a Potent mTOR Inhibitor

Torin1 is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[5][10] The synthesis of Torin1 prominently features 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a key building block, showcasing the practical application of the principles discussed above.

Synthesis of Torin1

The synthesis of Torin1 is a multi-step process that culminates in the coupling of the aniline derivative with a tricyclic core.[5][11]

Experimental Protocol: Synthesis of a Torin1 Precursor

-

Reaction Setup: In a sealed tube, dissolve 1 equivalent of a suitable dichloroquinoline scaffold in 1,4-dioxane at room temperature.[5]

-

Addition of Aniline: Add 1-2 equivalents of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the solution.[1]

-

Heating: Heat the reaction mixture to 100 °C for 4-6 hours.[1]

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture with a 1 N aqueous NaOH solution.[1]

-

Extraction: Dilute the solution with water and extract the product with ethyl acetate.[1]

-

Purification: Remove the solvent under vacuum and purify the residue using flash column chromatography to yield the desired intermediate.[1]

This intermediate is then taken through further steps, including the construction of a lactam ring and palladium-mediated coupling, to yield the final Torin1 compound.[5]

Diagram of Synthetic Workflow

Caption: A simplified workflow for the synthesis of Torin1.

Biological Evaluation: Assessing the Impact of the Aniline Moiety

The ultimate validation of the strategic use of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline lies in the biological activity of the final inhibitor. A series of in vitro and in vivo assays are employed to quantify the potency, selectivity, and efficacy of compounds like Torin1.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the inhibitor to block the enzymatic activity of the target kinase.

Experimental Protocol: In Vitro mTOR Kinase Assay

-

Complex Purification: Purify mTORC1 and mTORC2 complexes from cultured cells (e.g., HEK293T) by lysing the cells and using antibody-conjugated agarose beads for immunoprecipitation.[12]

-

Kinase Reaction: Perform the kinase assay in a final volume of 20 µL containing kinase buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2), 500 µM ATP, and an appropriate substrate (e.g., inactive S6K1 or Akt1).[12]

-

Incubation: Add the test compound (e.g., Torin1) at various concentrations and incubate for 20 minutes at 30°C.[12]

-

Reaction Termination: Stop the reaction by adding sample buffer and boiling for 5 minutes.[12]

-

Analysis: Analyze the samples by SDS-PAGE and immunoblotting to detect the phosphorylation of the substrate.[12]

Cellular Assays for Pathway Inhibition

Cell-based assays are crucial for confirming that the inhibitor can effectively penetrate cells and modulate the target signaling pathway in a physiological context.

Experimental Protocol: Cellular mTOR Inhibition Assay (Western Blot)

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or U87MG) and treat with the inhibitor at various concentrations for a specified duration (e.g., 30 minutes to 6 hours).[13][14]

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[1]

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K, p-4E-BP1, p-Akt).[13]

-

Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the changes in phosphorylation.

Diagram of mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway showing inhibition by Torin1.

In Vivo Efficacy Studies

Animal models, particularly xenograft models, are essential for evaluating the anti-tumor activity of the inhibitor in a living organism.

Experimental Protocol: Xenograft Mouse Model for mTOR Inhibitors

-

Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., U87MG) into the flank of immunodeficient mice (e.g., NOD/SCID).[15][16]

-

Tumor Growth: Allow the tumors to grow to a palpable size.[15]

-

Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., Torin1 at 20 mg/kg) via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule.[1][14] The vehicle for Torin1 can be 25 mg/mL in 100% N-methyl-2-pyrrolidone, diluted 1:4 with 50% PEG400.[1]

-

Monitoring: Measure tumor volume and body weight regularly.[16]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).[16]

Data Summary and Interpretation

The successful application of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in kinase inhibitor design is evident from the potent biological activity of the resulting compounds.

| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Potency (GI50) | Reference |

| Torin1 | mTOR | ~1 µM (for DNA-PK) | 2 nM (mTORC1), 10 nM (mTORC2) | [5] |

| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46 nM (ABL), 75 nM (c-KIT) | Not specified | [17] |

Note: IC50 and GI50 values are highly dependent on the specific assay conditions.

The low nanomolar cellular potency of Torin1 against mTORC1 and mTORC2 demonstrates the successful translation of the structural advantages conferred by the aniline building block into a highly effective cellular inhibitor.[5] Similarly, the potent dual inhibition of ABL and c-KIT by CHMFL-ABL/KIT-155 further underscores the versatility of this scaffold in targeting different kinases.[17]

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

While 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may not be the final active molecule, its role as a strategic building block in the synthesis of potent kinase inhibitors is undeniable. The trifluoromethyl group enhances metabolic stability and binding affinity, while the methylpiperazine moiety improves solubility and overall pharmacokinetic properties. The successful development of inhibitors like Torin1 provides a compelling testament to the power of rational drug design, where the careful selection of key structural motifs is paramount. This technical guide has provided a comprehensive overview of the rationale, synthesis, and biological evaluation associated with this important chemical entity, offering valuable insights for researchers dedicated to the discovery of the next generation of kinase-targeted therapies.

References

-

Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]

-

Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Development of ATP-competitive mTOR inhibitors. Methods in molecular biology (Clifton, N.J.), 795, 151–169. Available from: [Link]

- MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from a commercial supplier's product page.

-

Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., ... & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. Available from: [Link]

-

Zhang, J., Wang, J., Liu, Q., & Gray, N. S. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MedChemComm, 3(7), 761-769. Available from: [Link]

-

Raje, N., Kumar, S., Hideshima, T., Ishitsubo, Y., Ogi, Y., Mitsiades, C., ... & Anderson, K. C. (2004). In vivo antitumor effects of the mTOR inhibitor CCI-779 against human multiple myeloma cells in a xenograft model. Blood, 104(13), 4188-4192. Available from: [Link]

-

Ferreira, R. J., Ferreira, M. J., & dos Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5146. Available from: [Link]

-

Al-Obeidi, F. A., Al-Horani, R. A., & Al-Said, M. S. (2021). Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. Molecules, 26(18), 5589. Available from: [Link]

- MedChemExpress. (n.d.). Torin 1. Retrieved from a commercial supplier's product page.

- ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 15(11), 1385. Available from: [Link]

-

Wang, L., Zhang, Q., Li, L., Chen, S., Liu, C., & Zhang, Y. (2017). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Oncotarget, 8(61), 103983–103994. Available from: [Link]

- Scilit. (2022). The medicinal chemistry of piperazines: A review.

- PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design.

- ResearchGate. (2023). The structure–activity relationship of designed compounds.

- MDPI. (2021). Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy.

- ResearchGate. (n.d.). mTOR inhibition by rapamycin, AZD8055, and Torin-1 influences several protein in the mTOR pathway.

-

ResearchGate. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][15]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from ResearchGate.

-

Goldberg, A. L., & Toker, A. (2015). mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy. Proceedings of the National Academy of Sciences, 112(52), E7264-E7273. Available from: [Link]

- ResearchGate. (n.d.). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.

- ResearchGate. (2023). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.

- PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from PolyU Institutional Research Archive.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Taylor & Francis Online. (2023). Piperazines – Knowledge and References.

- PMC. (2020). Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo.

- MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- NIH. (2013). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells.

Sources

- 1. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

An In-Depth Technical Guide on the Discovery and Strategic Application of the 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine Core in Kinase Inhibitor Development

Authored by a Senior Application Scientist

Foreword: The Unseen Architect of Potent Kinase Inhibitors

In the landscape of modern medicinal chemistry, particularly within the realm of oncology, certain chemical scaffolds emerge not as standalone therapeutics, but as indispensable architects of highly potent and selective drug candidates. The this compound moiety is a prime example of such a crucial building block. While not a therapeutic agent in its own right, its strategic incorporation into more complex molecules has been instrumental in the discovery of a new generation of kinase inhibitors. This guide delves into the discovery and history of this significant pharmacophore, not as an isolated entity, but through the lens of the pioneering drug discovery programs that have leveraged its unique properties. We will explore its synthesis, its role in conferring desirable pharmacokinetic and pharmacodynamic properties, and its application in the development of targeted therapies for various cancers.

Section 1: Synthesis of a Privileged Scaffold

The journey of many successful kinase inhibitors begins with the meticulous construction of their core components. The synthesis of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline intermediate is a critical first step in the assembly of numerous potent therapeutic candidates.[1][2] The rationale behind its design is rooted in the synergistic effects of its constituent parts: the trifluoromethyl group often enhances metabolic stability and binding affinity, while the methylpiperazine moiety can improve solubility and target engagement.[1]

Detailed Synthetic Protocol

A common and effective route to synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves the reduction of a nitro precursor. This multi-step process is a cornerstone of campaigns aimed at producing kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution

The synthesis typically commences with a commercially available starting material, such as 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. This is reacted with 1-methylpiperazine in a nucleophilic aromatic substitution reaction.

-

Reactants: 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, 1-methylpiperazine, and a base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure: The reactants are heated together in the chosen solvent. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine is then reduced to an amine. A widely used method for this transformation is catalytic hydrogenation.[3]

-

Reactant: 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine.

-

Catalyst: Raney Nickel or Palladium on carbon (Pd/C).[3]

-

Solvent: An alcohol, such as methanol or ethanol.[3]

-

Procedure: The nitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of around 50 psi) and stirred for several hours until the reaction is complete, as monitored by TLC.[3] The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, with high purity.[3]

An alternative approach involves the hydrolysis of an acetamide precursor in the presence of a base like potassium carbonate.[3]

Synthesis Workflow Diagram

Caption: Synthetic route to the key aniline intermediate.

Section 2: A Cornerstone in the Discovery of Potent Kinase Inhibitors

The true significance of the this compound moiety is revealed in its successful incorporation into a variety of potent and selective kinase inhibitors. This scaffold has proven to be a "privileged" structure in its ability to favorably interact with the ATP-binding sites of numerous kinases implicated in cancer.

Case Study 1: Torin1 - A Highly Potent and Selective mTOR Inhibitor

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[4][5] The discovery of Torin1, a potent and selective mTOR inhibitor, represents a significant advancement in the field.[4][6] The development of Torin1 started from a high-throughput screen that identified a quinoline-based scaffold.[4] Through structure-guided medicinal chemistry efforts, the 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl moiety was incorporated, which was a modification of the core structure discussed herein. This addition was instrumental in achieving high potency and selectivity for mTOR over other kinases, including the closely related PI3K.[4][6] Torin1 demonstrated excellent efficacy in cellular and xenograft models, effectively inhibiting both mTORC1 and mTORC2 complexes.[4][5][6]

Case Study 2: CHMFL-ABL/KIT-155 - A Dual Inhibitor for CML and GISTs

Chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) are often driven by the aberrant activity of ABL and KIT kinases, respectively. The development of dual inhibitors targeting both kinases is a promising therapeutic strategy. CHMFL-ABL/KIT-155 is a novel, potent type II ABL/c-KIT dual kinase inhibitor that features the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) moiety.[7] This compound exhibited strong anti-proliferative activities against cancer cell lines driven by BCR-ABL and c-KIT by blocking their signaling pathways, leading to cell cycle arrest and apoptosis.[7] The inclusion of the title moiety was crucial for achieving a distinct hinge-binding mode and potent inhibition of both kinases.[7] Furthermore, CHMFL-ABL/KIT-155 demonstrated good oral pharmacokinetic properties and significant tumor growth suppression in xenograft mouse models.[7]

Case Study 3: Novel RET Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including NSCLC.[8] A novel series of potent and selective RET inhibitors were developed utilizing the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) scaffold.[8] These compounds demonstrated superior anti-proliferative activities against NSCLC-related carcinogenic fusions and gatekeeper mutants that confer resistance to other inhibitors.[8] The lead compound from this series showed nanomolar potency against RET-positive NSCLC cells and effectively repressed tumor growth in mouse xenograft models.[8] This discovery highlights the versatility of the core structure in targeting different kinase families.

General Structure of Kinase Inhibitors Incorporating the Core Moiety

Caption: Generalized structure of kinase inhibitors.

Section 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The repeated success of the this compound scaffold in drug discovery is not coincidental. Its chemical features are strategically designed to address key challenges in kinase inhibitor development.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, influencing binding interactions. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[9]

The Contribution of the Methylpiperazine Moiety

The 1-methylpiperazine group is a common feature in many kinase inhibitors. Its basic nitrogen atom is often protonated at physiological pH, which can lead to the formation of favorable salt-bridge interactions with acidic residues in the kinase active site. This moiety also generally imparts good aqueous solubility, a critical property for oral bioavailability.

Synergistic Effects

The combination of the trifluoromethyl and methylpiperazine groups on the phenylamine core creates a "pharmacophore" that is well-suited for targeting the ATP-binding pocket of kinases. The trifluoromethyl group can modulate the electronics of the aromatic ring system, while the methylpiperazine provides a key interaction point and favorable physicochemical properties. This synergy is a recurring theme in the successful drug discovery campaigns highlighted in this guide.

Conclusion: A Versatile Building Block for Next-Generation Therapies

The this compound core, while not a therapeutic agent itself, has proven to be an exceptionally valuable and versatile building block in the development of targeted cancer therapies. Its well-defined synthesis and favorable physicochemical properties have enabled medicinal chemists to create highly potent and selective inhibitors of various oncogenic kinases. The successful development of compounds like Torin1 and numerous other kinase inhibitors stands as a testament to the power of this "privileged" scaffold. As our understanding of kinase biology continues to evolve, it is highly probable that this core structure will continue to play a pivotal role in the design and discovery of the next generation of life-saving medicines.

References

-

Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

-

Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][4][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. MySkinRecipes. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]

-

Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Pharmaffiliates. [Link]

-

Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

Sources

- 1. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]

- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Tool for Enhancing Bioactivity in Phenylamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into phenylamine scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent leverages its unique electronic and steric properties to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. By modulating key physicochemical parameters such as lipophilicity, metabolic stability, and basicity, the CF₃ group can overcome common drug development hurdles, leading to compounds with enhanced bioavailability, greater target affinity, and prolonged half-lives. This technical guide provides a comprehensive analysis of the multifaceted effects of trifluoromethylation on phenylamine derivatives. It delves into the underlying physicochemical principles, offers detailed experimental protocols for evaluating these effects, presents illustrative case studies of successful FDA-approved drugs, and synthesizes this knowledge into a practical framework for drug design and development professionals.

The Pivotal Role of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a widely adopted strategy in drug design, with approximately 15–20% of all licensed drugs featuring their inclusion.[1] Among these, the trifluoromethyl (CF₃) group is particularly prominent due to its profound and predictable impact on molecular properties.[2][3] Unlike a simple methyl group, the CF₃ group is characterized by its high electronegativity, strong electron-withdrawing nature, and significant steric bulk.[2] When appended to a phenylamine core, these characteristics synergistically alter the molecule's behavior in a biological system, making trifluoromethylation a key tactic for optimizing lead compounds.[4][5] This guide will explore the causality behind these effects and provide the practical knowledge needed to harness them effectively.

Physicochemical Impact of Trifluoromethylation on the Phenylamine Scaffold

The introduction of a CF₃ group to a phenylamine ring fundamentally alters its intrinsic properties. These changes are the primary drivers for the observed improvements in bioactivity.

Modulation of Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is a highly lipophilic substituent, significantly more so than a hydrogen or methyl group.[2]

-

Causality: The fluorine atoms in the CF₃ group do not participate in hydrogen bonding as acceptors, and their high electronegativity creates a strong molecular dipole. This, combined with the group's overall size, increases its affinity for non-polar environments, thereby enhancing the molecule's lipophilicity. The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for the CF₃ group.[2]

-

Consequence: Increasing the lipophilicity of a phenylamine derivative can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2] For example, the enhanced brain penetration of the selective serotonin reuptake inhibitor Fluoxetine is partly attributed to the lipophilicity imparted by its trifluoromethylphenyl moiety.[2][3] However, excessive lipophilicity (LogP > 5) can lead to poor solubility, increased metabolic clearance, and potential toxicity, requiring a carefully balanced optimization.[6]

Alteration of Electronic Properties and Basicity (pKa)

The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. When attached to the phenyl ring of a phenylamine, it significantly influences the electron density of the entire system.

-

Causality: The CF₃ group withdraws electron density from the aromatic ring through the sigma bond framework (a negative inductive effect, -I). This electronic pull extends to the amine (-NH₂) substituent, reducing the electron density on the nitrogen atom.

-

Consequence: A lower electron density on the nitrogen makes the lone pair of electrons less available for protonation. Consequently, the basicity of the amine is reduced, resulting in a lower pKa value . This modulation of pKa is critical because the ionization state of a drug affects its solubility, membrane permeability, and binding to its target. A lower pKa means that at physiological pH (7.4), a larger fraction of the drug will exist in its more lipophilic, neutral form, which can enhance membrane permeation.

Enhancement of Metabolic Stability

One of the most valuable contributions of the CF₃ group is its ability to block metabolic oxidation.[2][7] Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and low bioavailability.[8][9]

-

Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Placing a CF₃ group at a metabolically labile position on the phenyl ring (e.g., a para-position that might otherwise be hydroxylated) effectively shields that site from enzymatic attack. The strong C-F bonds are highly resistant to oxidative cleavage by CYP enzymes.[7]

-

Consequence: Blocking a key metabolic pathway can significantly increase the drug's half-life, improve its oral bioavailability, and lead to a more consistent and predictable pharmacokinetic profile.[7] This "metabolic switching" directs metabolism to other, potentially less problematic sites on the molecule.[7]

Influence on Binding Affinity and Conformation

The CF₃ group can directly and indirectly enhance a drug's binding affinity for its biological target.[2][3]

-

Direct Interactions: The CF₃ group can participate in favorable non-covalent interactions within a protein's binding pocket. These include hydrophobic interactions and specific "orthogonal multipolar" interactions with backbone amides or aromatic residues.[10] A survey of protein-ligand complexes in the Protein Data Bank (PDB) revealed that the CF₃ group shows a preference for interacting with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine.[10]

-

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule. It can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation that is more favorable for binding to the target receptor or enzyme.[11][12]

Table 1: Comparative Physicochemical Properties of Phenylamine vs. Trifluoromethyl-Phenylamine

| Property | Phenylamine (Aniline) | 4-(Trifluoromethyl)aniline | Rationale for Change |

| LogP | 0.90 | 2.48 | The CF₃ group is highly lipophilic (Hansch π = +0.88).[2] |

| pKa (of conjugate acid) | 4.63 | 2.76 | Strong electron-withdrawing nature of CF₃ reduces the basicity of the amine. |

| Metabolic Stability | Low (Susceptible to ring oxidation) | High (CF₃ blocks para-hydroxylation) | The C-F bond is highly resistant to CYP450-mediated oxidation.[7] |

Note: Values are representative and can vary based on experimental conditions and calculation methods.

Case Studies: Trifluoromethylated Phenylamine Derivatives in Drug Development

The theoretical benefits of trifluoromethylation are validated by numerous successful drugs on the market.

-

Leflunomide: An isoxazole derivative that is metabolized in vivo to its active form, Teriflunomide, which contains a 4-trifluoromethylaniline core. It is an immunosuppressive drug used to treat rheumatoid arthritis. The CF₃ group is critical for its activity and metabolic profile.

-

Berotralstat: A plasma kallikrein inhibitor used for the prophylaxis of hereditary angioedema attacks.[1] Its complex structure includes a phenylamine moiety bearing a trifluoromethyl group, which contributes to its overall pharmacological profile.[1]

-

Tipranavir: An anti-HIV drug, Tipranavir is a non-peptidic protease inhibitor.[1] It contains a trifluoromethyl-2-pyridyl moiety that makes multiple critical interactions within the enzyme's active site, contributing to its efficacy against resistant viral strains.[1]

Experimental Protocols for Evaluation

To empirically validate the effects of trifluoromethylation, a series of standardized in vitro assays are essential.

Protocol: Determination of Lipophilicity (LogP) via RP-HPLC

This method estimates LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[13]

Objective: To determine the LogP value of a trifluoromethylated phenylamine derivative and its non-fluorinated analog.

Methodology:

-

Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in acetonitrile.

-

Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the phenylamine and its CF₃-substituted analog in acetonitrile.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the compounds (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Procedure: a. Inject each standard and record its retention time (t_R). b. Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t_0). c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. d. Plot log(k') versus the known LogP values for the standards to generate a calibration curve. e. Inject the test compounds, record their retention times, and calculate their log(k') values.

-

Data Analysis: Use the linear regression equation from the calibration curve to calculate the LogP values of the test compounds from their log(k') values. A higher LogP for the CF₃-analog is expected.

Caption: Workflow for LogP determination using RP-HPLC.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[14][15]

Objective: To compare the metabolic stability (half-life, t₁/₂) of a phenylamine derivative and its CF₃-analog.

Methodology:

-

Reagent Preparation:

-

Test Compounds: 1 mM stock solutions in DMSO.

-

Liver Microsomes: Pooled human or rat liver microsomes, stored at -80°C. Thaw on ice before use.

-

NADPH Regeneration System: A solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ in phosphate buffer (pH 7.4).

-

Positive Control: A compound with known high metabolic clearance (e.g., Verapamil).

-

-

Incubation Procedure: a. In a 96-well plate, pre-warm the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration 1 µM) at 37°C for 10 minutes. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This is the t=0 time point. c. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). d. Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.

-

Sample Analysis: a. Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis. c. Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: a. Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A longer half-life for the CF₃-analog indicates higher metabolic stability.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The trifluoromethyl group is an exceptionally valuable tool in the design of phenylamine-based bioactive molecules. Its ability to predictably enhance lipophilicity, block metabolic oxidation, and modulate pKa provides a robust strategy for transforming a lead compound with suboptimal properties into a viable drug candidate.[2][3] The causality is well-understood: the unique electronic properties and high strength of the C-F bond are the primary drivers of these beneficial effects.[2][7] As synthetic methodologies for introducing the CF₃ group continue to advance, its application will likely expand further.[3][16] For the medicinal chemist, a thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group to accelerate the development of next-generation therapeutics.

References

-

Jadhav, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Jadhav, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Wang, Y., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. [Link]

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Avdeef, A. (2007). A High-Throughput Method for Lipophilicity Measurement. PubMed Central. [Link]

-

Lu, H., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]

-

Meanwell, N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Kumar, V., et al. (2021). Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]

-

Meanwell, N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]

-

Grellepois, F. & Chanteau, F. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Canale, V., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

-

Canale, V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. alfachemic.com [alfachemic.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, a substituted aniline derivative, serves as a critical intermediate in the synthesis of potent kinase inhibitors, including the multi-targeted kinase inhibitor Ponatinib.[1][2] Structurally, it features a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a methylpiperazine moiety that may improve solubility and target interaction.[3] While primarily utilized in medicinal chemistry for the development of more complex active pharmaceutical ingredients, its inherent structural motifs suggest potential biological activity.[3][4] Research indicates a potential for this compound to inhibit kinases such as human epidermal growth factor receptor 2 (HER2), a key target in cancer therapy.[4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the use and evaluation of this compound in a cell culture setting. The protocols outlined below are designed to facilitate the investigation of its potential cytotoxic and kinase inhibitory effects.

Chemical Properties

| Property | Value |

| CAS Number | 694499-26-8 |

| Molecular Formula | C₁₃H₁₈F₃N₃ |

| Molecular Weight | 273.3 g/mol |

| Appearance | Light yellow to yellow solid |

| Storage | 2-8°C, under inert gas |

Mechanism of Action

As a potential kinase inhibitor, this compound may exert its effects by targeting the ATP-binding pocket of protein kinases, thereby inhibiting the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation and the induction of apoptosis.[5] Given its association with the synthesis of HER2 and RET inhibitors, its potential mechanism of action is likely linked to these pathways.

HER2 Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell growth, survival, and differentiation.[5] Overexpression of HER2 is a key driver in several cancers, particularly breast cancer. Inhibition of HER2 signaling can block downstream pathways such as the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor cell proliferation and survival.[5]

Caption: Simplified HER2 signaling pathway and the potential point of inhibition.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[6] Aberrant activation of RET, through mutations or fusions, is oncogenic and drives the growth of various cancers, including thyroid and non-small cell lung cancer.[6][7] Inhibition of the RET signaling pathway can block downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[8]

Caption: Overview of the RET signaling pathway and its potential inhibition.

Protocols

Preparation of Stock Solution

The solubility of piperazine-containing compounds is often favorable in organic solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of many kinase inhibitors.[9][10]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Weigh out a precise amount of the compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Determination of Working Concentrations and Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compound, a dose-response experiment using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Recommended Cell Lines:

-

HER2-Positive: SK-BR-3, BT-474 (human breast carcinoma)[11][12][13]

-

RET-Activated: CUTO22, CUTO32, CUTO42 (human non-small cell lung carcinoma with RET fusions)[14][15]

-

Control (Low HER2/RET): MCF-7 (human breast carcinoma)

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

Caption: Experimental workflow for the MTT cell viability assay.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of Kinase Inhibition by Western Blotting

To confirm that the compound inhibits the phosphorylation of its target kinases (e.g., HER2, RET) and their downstream effectors, Western blotting is the method of choice.

Materials:

-

Selected cancer cell lines

-

6-well cell culture plates

-

Compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-RET, anti-total-RET)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around the determined IC50 value for a specified time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins. Normalize the phosphorylated protein levels to the total protein levels.

Expected Results and Interpretation

-

MTT Assay: A dose-dependent decrease in cell viability is expected in sensitive cell lines. The IC50 values will provide a quantitative measure of the compound's cytotoxic potency. Lower IC50 values in HER2-positive or RET-activated cell lines compared to control cell lines would suggest target-specific activity.

-

Western Blotting: A decrease in the phosphorylation of HER2, RET, and their downstream targets (AKT, ERK) upon treatment with the compound, without a significant change in the total protein levels, would confirm its inhibitory effect on the respective signaling pathways.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitation in media | Poor solubility at the tested concentration. | Prepare a fresh dilution from the stock. Ensure the final DMSO concentration is low (<0.5%). |

| High variability in MTT assay | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for additions. |

| No effect on cell viability | The compound is not potent, or the cell line is resistant. | Test higher concentrations. Use a known positive control inhibitor for the pathway. |